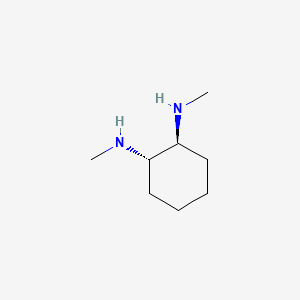

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHPOFJADXHYBR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCC[C@@H]1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550514 | |

| Record name | (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87583-89-9 | |

| Record name | (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine for Researchers and Drug Development Professionals

Introduction: (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a C₂-symmetric chiral diamine that has emerged as a highly valuable ligand in the field of asymmetric synthesis. Its rigid cyclohexane backbone and tunable nitrogen donors make it an effective component of catalysts for a variety of enantioselective transformations. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in the development of chiral pharmaceuticals.

Core Properties and Specifications

This compound is a white to light yellow crystalline solid at room temperature. Its chirality and ability to form stable metal complexes are central to its utility in asymmetric catalysis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 87583-89-9[1] |

| Molecular Formula | C₈H₁₈N₂[2][3] |

| Molecular Weight | 142.24 g/mol [2][3] |

| Synonyms | (1S,2S)-(+)-1,2-Bis(methylamino)cyclohexane, (S,S)-(+)-N,N′-Dimethyl-1,2-cyclohexanediamine[1] |

| InChI Key | JRHPOFJADXHYBR-YUMQZZPRSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow to light orange powder or lump[1] |

| Melting Point | 41.0 to 47.0 °C[1] |

| Boiling Point | 180 °C (estimated)[4]; 78-80 °C at 18 mmHg (for the trans isomer)[5] |

| Density | 0.92 g/cm³ (estimated)[4] |

| Optical Rotation | [α]²⁰/D +145±5°, c = 4.47 in chloroform |

| Solubility | Slightly soluble in water[2] |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reductive amination of the commercially available (1S,2S)-(-)-1,2-diaminocyclohexane. This method provides a direct and efficient route to the desired N,N'-dimethylated product while retaining the stereochemical integrity of the starting material.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

(1S,2S)-(-)-1,2-Diaminocyclohexane

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve (1S,2S)-(-)-1,2-diaminocyclohexane (1 equivalent) in methanol. Cool the solution in an ice bath. To this, slowly add formaldehyde solution (2.2 equivalents). Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the bis-imine intermediate.

-

Reduction: Cool the reaction mixture again in an ice bath. In small portions, add sodium borohydride (2.5 equivalents) to the solution, controlling the rate of addition to manage the exothermic reaction and gas evolution. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to yield this compound as a colorless to pale yellow liquid, which may solidify upon standing.

Applications in Asymmetric Catalysis

The primary application of this compound is as a chiral ligand in transition metal-catalyzed asymmetric reactions. It is particularly effective in asymmetric transfer hydrogenation of ketones and imines, a key transformation in the synthesis of chiral alcohols and amines.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst bearing the this compound ligand.

Materials:

-

[RuCl₂(p-cymene)]₂

-

This compound

-

Acetophenone

-

Isopropanol

-

Potassium tert-butoxide (KOtBu)

-

Nitrogen or Argon gas supply

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl₂(p-cymene)]₂ (0.005 equivalents) and this compound (0.01 equivalents) in isopropanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, add acetophenone (1 equivalent).

-

Initiation: Add a solution of potassium tert-butoxide (0.1 equivalents) in isopropanol to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Analysis: Once the reaction is complete, quench with water and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The enantiomeric excess of the resulting (S)-1-phenylethanol can be determined by chiral HPLC or GC.

Role in Drug Development and Logical Workflow

While this compound is not directly involved in biological signaling pathways, its role in the synthesis of chiral pharmaceuticals is crucial.[6][7][8] Chiral molecules are fundamental in drug design as different enantiomers can have vastly different pharmacological activities. This chiral ligand enables the efficient and highly selective synthesis of single-enantiomer drug intermediates, which is a critical step in the development of safe and effective medicines.

The following diagram illustrates a logical workflow for the application of this compound in a drug development context.

Caption: Workflow for the application of this compound in drug development.

The following diagram illustrates the general experimental workflow for the synthesis of the chiral ligand itself.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 87583-89-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | 87583-89-9 [chemicalbook.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 894493-95-9 CAS MSDS ((1S,2S)-(+)-N,N-Dimethylcyclohexane-1,2-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 [sigmaaldrich.com]

- 6. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a chiral diamine of significant interest in asymmetric synthesis, serving as a crucial building block and ligand in the preparation of catalysts for enantioselective reactions. Its C2-symmetry and stereochemically defined structure are pivotal in the development of chiral drugs and other enantiomerically pure compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this important molecule, including detailed experimental protocols, tabulated analytical data, and visual representations of the synthetic and analytical workflows.

Synthesis

The most common and efficient method for the preparation of enantiomerically pure this compound is through the N-methylation of the readily available (1S,2S)-(+)-cyclohexane-1,2-diamine. The Eschweiler-Clarke reaction is a well-established and reliable method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent. This reaction is advantageous as it typically proceeds without racemization of the chiral centers and avoids the formation of quaternary ammonium salts.

Synthesis Pathway

The synthesis proceeds via a reductive amination mechanism. (1S,2S)-(+)-cyclohexane-1,2-diamine reacts with formaldehyde to form an intermediate imine, which is then reduced by formic acid to the monomethylated product. A second methylation occurs in a similar fashion to yield the desired N,N'-dimethylated product.

An In-depth Technical Guide to (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine: Stereochemistry and Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, absolute configuration, and key chemical data of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine. This chiral diamine is a critical building block and ligand in asymmetric synthesis, particularly in the formation of catalysts for creating enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

Core Chemical and Physical Properties

This compound is a chiral organic compound valued for its unique structural features that enable its use in stereoselective transformations.[1] The molecule possesses a C2 axis of symmetry, which is a desirable characteristic for a chiral ligand in asymmetric catalysis. The cyclohexane ring typically adopts a stable chair conformation with the two methylamino groups in equatorial positions to minimize steric hindrance.

Below is a summary of its key physical and chemical properties compiled from various sources.

| Property | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol [1] |

| CAS Number | 87583-89-9 |

| Appearance | White to light yellow solid or colorless liquid[1] |

| Melting Point | 39-44 °C |

| Boiling Point | 78-80 °C at 18 mmHg |

| Density | 0.902 g/mL at 25 °C |

| Specific Rotation | [α]²⁰/D +145° ± 5° (c = 4.47 in chloroform) |

| Purity | ≥97.0% (GC) |

Stereochemistry and Absolute Configuration

The stereochemical designators (1S, 2S) define the absolute configuration at the two chiral carbon centers of the cyclohexane ring. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right. The trans-configuration of the amino groups is crucial for its effectiveness as a chiral ligand, providing a well-defined and rigid coordination environment around a metal center.

Spectroscopic Data

Due to the C2 symmetry of this compound, its NMR spectra are relatively simple. The corresponding data for its enantiomer, (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine, are identical.

| ¹H NMR (500.1 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.33 | singlet | 6H | N-CH₃ | |

| 2.02-2.06 | multiplet | 2H | CH-N | |

| 1.93-2.00 | multiplet | 2H | Cyclohexane CH₂ | |

| 1.68-1.75 | broad | 2H | N-H | |

| 1.61-1.67 | multiplet | 2H | Cyclohexane CH₂ | |

| 1.13-1.19 | multiplet | 2H | Cyclohexane CH₂ | |

| 0.86-0.94 | multiplet | 2H | Cyclohexane CH₂ |

| ¹³C NMR (100.6 MHz, CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| 63.2 | CH-N | |

| 33.7 | N-CH₃ | |

| 30.8 | Cyclohexane CH₂ | |

| 25.0 | Cyclohexane CH₂ |

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

-

N-H bend: A medium band around 1590-1650 cm⁻¹.

-

C-N stretch: A medium to weak band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the cyclohexane ring.

Experimental Protocols

Several synthetic routes to N,N'-Dimethylcyclohexane-1,2-diamine have been reported. Below are detailed methodologies for two common approaches.

1. Synthesis from (1S,2S)-1,2-Diaminocyclohexane

This method involves the reductive amination of the parent diamine.

-

Step 1: N-formylation. To a solution of (1S,2S)-1,2-diaminocyclohexane in an appropriate solvent (e.g., toluene), add an excess of ethyl formate.

-

Step 2: Reaction. Heat the mixture at reflux for several hours until the reaction is complete, as monitored by TLC or GC.

-

Step 3: Work-up. After cooling, the solvent and excess reagent are removed under reduced pressure to yield the N,N'-diformyl derivative.

-

Step 4: Reduction. The diformyl intermediate is then dissolved in a suitable solvent like THF and slowly added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.

-

Step 5: Final Work-up. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation or chromatography to afford this compound.

2. Synthesis from Cyclohexene Oxide and Methylamine

This route proceeds via the opening of an epoxide followed by further reactions.

-

Step 1: Epoxide Opening. Cyclohexene oxide is reacted with an aqueous solution of methylamine. This reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 80-100 °C) for several hours to yield trans-2-(methylamino)cyclohexanol.

-

Step 2: Aziridine Formation. The resulting amino alcohol is then converted to a leaving group (e.g., by reaction with methanesulfonyl chloride) and subsequently treated with a base to form the corresponding N-methyl-7-azabicyclo[4.1.0]heptane (an aziridine).

-

Step 3: Aziridine Opening. The aziridine is then subjected to a ring-opening reaction with another equivalent of methylamine, typically in a sealed reactor at an elevated temperature (e.g., 110 °C), to yield the desired trans-N,N'-dimethylcyclohexane-1,2-diamine.

-

Step 4: Purification. The final product is isolated by extraction and purified by distillation under reduced pressure.

Applications in Asymmetric Catalysis

This compound is a highly effective chiral ligand in a variety of metal-catalyzed asymmetric reactions. Its bidentate nature allows it to form stable chelate complexes with metal centers, creating a chiral environment that directs the stereochemical outcome of the reaction. A notable application is in copper-catalyzed reactions, such as asymmetric conjugate additions and cross-coupling reactions.

Below is a representative diagram of a catalytic cycle where "L*" represents the chiral diamine ligand.

References

Spectroscopic Profile of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral diamine, (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is utilized as a chiral ligand or building block in asymmetric synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.33 | s | 6H | N-CH ₃ |

| 2.02–2.06 | m | 2H | CH -N |

| 1.93–2.00 | m | 2H | Cyclohexane CH ₂ |

| 1.68–1.75 | br | 2H | NH |

| 1.61–1.67 | m | 2H | Cyclohexane CH ₂ |

| 1.13–1.19 | m | 2H | Cyclohexane CH ₂ |

| 0.86–0.94 | m | 2H | Cyclohexane CH ₂ |

Solvent: CDCl₃, Frequency: 500.1 MHz. Data is for the enantiomeric (1R,2R) form, which is identical in an achiral solvent.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 63.2 | C HN |

| 33.7 | NC H₃ |

| 30.8 | C H₂ (Cyclohexane) |

| 25.0 | C H₂ (Cyclohexane) |

Solvent: CDCl₃, Frequency: 100.6 MHz. Data is for the enantiomeric (1R,2R) form.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group |

| 3350–3310 | N-H Stretch | Medium | Secondary Amine |

| 2950–2845 | C-H Stretch | Strong | Cyclohexane (CH₂) |

| 1480–1440 | C-H Bend (Scissoring) | Medium | Cyclohexane (CH₂) |

| 1250–1020 | C-N Stretch | Medium-Weak | Aliphatic Amine |

| 910–665 | N-H Wag | Broad | Secondary Amine |

Note: This table represents predicted absorption bands based on the functional groups present in the molecule.[2][3][4][5]

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 142.24 | [M]⁺ | Molecular Ion |

| 127 | [M-CH₃]⁺ | Loss of a methyl group |

| 98 | [M-C₂H₆N]⁺ | Cleavage of a C-N bond with loss of a dimethylamine fragment |

| 84 | [C₆H₁₂]⁺ | Cyclohexane fragment |

| 58 | [C₃H₈N]⁺ | Dimethylamine fragment |

Note: This table represents the predicted molecular ion and major fragmentation patterns. The molecular formula is C₈H₁₈N₂ with a molecular weight of 142.24 g/mol .[6][7]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Approximately 16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: Approximately 240 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a low-melting solid, a thin film of the molten compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used in a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean KBr/NaCl plates or the solvent-filled cell is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation prior to analysis.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. A high-energy electron beam (~70 eV) is used to ionize the sample molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | 87583-89-9 [chemicalbook.com]

Crystal Structure Analysis of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a versatile building block in asymmetric synthesis. Its rigid cyclohexane backbone and C2 symmetry make it an effective chiral ligand for a variety of metal-catalyzed reactions, leading to the production of enantiomerically pure compounds. Such compounds are of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule can dictate its efficacy and safety. This technical guide provides a comprehensive overview of the crystal structure of this compound, detailing the experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The crystallographic data presented herein is based on the analysis of its enantiomer, (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine, as their crystal structures are mirror images and thus possess identical unit cell parameters and geometric features.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit. The cyclohexane ring adopts a stable chair conformation with the two N-methylamino substituents occupying equatorial positions. This arrangement minimizes steric hindrance and is a key feature of its molecular geometry.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₁₈N₂ |

| Formula weight | 142.24 g/mol |

| Temperature | 173(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 7.950(2) Å |

| b | 10.150(3) Å |

| c | 11.250(3) Å |

| α, β, γ | 90° |

| Volume | 910.0(8) ų |

| Z | 4 |

| Density (calculated) | 1.038 Mg/m³ |

| Absorption coefficient | 0.064 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| θ range for data collection | 2.8° to 25.0° |

| Index ranges | -9 ≤ h ≤ 9, -12 ≤ k ≤ 12, -13 ≤ l ≤ 13 |

| Reflections collected | 5600 |

| Independent reflections | 1597 [R(int) = 0.045] |

| Completeness to θ = 25.0° | 99.8% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1597 / 0 / 91 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.051, wR₂ = 0.111 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.125 |

| Absolute structure parameter | 0.1(3) |

| Largest diff. peak and hole | 0.25 and -0.18 e.Å⁻³ |

Note: The crystallographic data presented is for the enantiomer (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine. The (1S,2S)-(+) enantiomer will have identical unit cell parameters and bond lengths/angles, with the opposite absolute configuration.

Experimental Protocols

A detailed experimental workflow for the synthesis, chiral resolution, crystallization, and crystal structure analysis of this compound is outlined below.

Synthesis of racemic trans-N,N'-Dimethylcyclohexane-1,2-diamine

The synthesis of the racemic trans-N,N'-dimethylcyclohexane-1,2-diamine can be achieved through a multi-step process starting from cyclohexene oxide.

-

Step 1: Synthesis of trans-2-(Methylamino)cyclohexanol. Cyclohexene oxide is reacted with an aqueous solution of methylamine. The mixture is heated in a sealed vessel to yield trans-2-(methylamino)cyclohexanol.

-

Step 2: Aziridination. The resulting amino alcohol is converted to an intermediate aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane, through a suitable chemical transformation such as the Wenker synthesis or by activation of the hydroxyl group followed by intramolecular cyclization.

-

Step 3: Ring-opening of the Aziridine. The aziridine is then subjected to a ring-opening reaction with methylamine. This is typically carried out by heating the aziridine with an aqueous solution of methylamine in the presence of a catalyst like ammonium chloride.

-

Step 4: Purification. The reaction mixture is cooled, made basic with a strong base (e.g., NaOH), and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield racemic trans-N,N'-dimethylcyclohexane-1,2-diamine.

Chiral Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is achieved by classical resolution using a chiral resolving agent.

-

Diastereomeric Salt Formation. The racemic diamine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent is added to the solution.

-

Fractional Crystallization. The solution is allowed to stand at room temperature or cooled to induce the crystallization of one of the diastereomeric salts, which will be less soluble. The crystals of the (1S,2S)-diamine-L-tartrate salt are collected by filtration.

-

Liberation of the Free Diamine. The collected diastereomeric salt is treated with a strong base (e.g., aqueous NaOH) to deprotonate the diamine and dissolve the tartaric acid.

-

Extraction and Purification. The free this compound is extracted into an organic solvent, dried, and the solvent is evaporated. The enantiomeric purity of the product can be determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation.

-

Solvent Selection. The purified this compound is dissolved in a minimal amount of a suitable solvent. Due to its crystalline nature at room temperature, a solvent in which it has moderate solubility is chosen, such as hexane or a mixture of solvents like ether/hexane.

-

Slow Evaporation. The solution is placed in a small vial, which is then placed in a larger, sealed container with a loose cap on the vial. This setup allows for the slow evaporation of the solvent over several days at a constant temperature.

-

Crystal Harvesting. Colorless, needle-like crystals are typically formed. A suitable crystal is selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

-

Data Collection. A suitable single crystal is mounted on a diffractometer equipped with a CCD area detector. The data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations. Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is used. A series of ω and φ scans are performed to collect a complete dataset.

-

Data Processing. The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An empirical absorption correction is also applied.

-

Structure Solution and Refinement. The crystal structure is solved by direct methods using software such as SHELXS. The structural model is then refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The absolute configuration is determined by the Flack parameter.

Workflow and Pathway Visualization

The following diagram illustrates the experimental workflow for the crystal structure analysis of this compound.

A Comprehensive Technical Guide to the Coordination Chemistry of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine, a C2-symmetric chiral diamine, serves as a pivotal ligand in the realm of coordination chemistry. Its well-defined stereochemistry makes it an invaluable component in the synthesis of metal complexes, particularly for applications in asymmetric catalysis and the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of its coordination behavior with various transition metals, focusing on synthesis, structural characteristics, and applications relevant to research and drug development.

Ligand Profile

This compound, also known as (1S,2S)-(+)-1,2-Bis(methylamino)cyclohexane, is a colorless to light yellow solid.[1] The cyclohexane ring adopts a chair conformation with the amino groups in equatorial positions, which is crucial for its stereodirecting influence in coordination complexes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87583-89-9 | [3][4] |

| Molecular Formula | C8H18N2 | [1][3][4] |

| Molecular Weight | 142.24 g/mol | [1][3][4] |

| Appearance | White to light yellow powder/lump | |

| Purity | >98.0% (GC) |

Synthesis of the Ligand

The synthesis of N,N'-disubstituted chiral 1,2-diaminocyclohexanes is a critical step for their use as ligands. One common method involves the reaction of 7-methyl-7-azabicyclo[4.1.0]heptane with an aqueous solution of methylamine in the presence of a catalyst like ammonium chloride, followed by heating. The product, trans-N,N'-dimethylcyclohexane-1,2-diamine, can then be isolated and purified by distillation.[5]

Another synthetic route involves the reaction of epoxycyclohexane with monomethylamine, catalyzed by inorganic boric acid.[3] Subsequent workup and purification yield the desired N,N'-dimethyl-1,2-cyclohexanediamine.[3]

Coordination with Transition Metals

The two nitrogen atoms of this compound act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. This coordination is fundamental to the utility of the resulting metal complexes in various chemical transformations.

Chiral ruthenium-diamine complexes are highly effective catalysts for asymmetric hydrogenation reactions. The combination of a chiral bis(phosphine) ligand and a chiral diamine like this compound is crucial for achieving high enantioselectivity.[6] These catalysts have been successfully applied to the asymmetric hydrogenation of various substrates, including dibenzo-fused azepines, yielding chiral seven-membered N-heterocycles with excellent yields and enantiomeric excess (ee).[7]

Experimental Protocol: Synthesis of a Chiral Ruthenium-Diamine Catalyst A general approach involves the reaction of a ruthenium precursor with a chiral bis(phosphine) ligand and the chiral diamine.[6] The resulting complex can be used directly for catalytic hydrogenation. For the hydrogenation of dibenzo[b,f][8][9]oxazepine derivatives, the substrate is typically dissolved in a suitable solvent (e.g., methanol) and hydrogenated under pressure in the presence of the chiral cationic ruthenium diamine catalyst.[7]

Rhodium complexes bearing chiral diamine ligands are instrumental in asymmetric catalysis, particularly in insertion reactions of diazo compounds into E-H bonds (E = B, Si).[10][11] The stereochemistry of the diamine ligand dictates the enantioselectivity of the catalytic transformation, leading to functionalized organoboranes and silanes in high yields and enantiomeric purity.[10][11] Additionally, sequential palladium and rhodium catalysis has been employed for the asymmetric synthesis of diamine derivatives.[12]

Copper complexes incorporating chiral diamines have shown significant utility in asymmetric synthesis. For instance, a Cu-chiral diamine complex can catalyze asymmetric Henry reactions to produce versatile chiral nitroalcohols with high enantioselectivity.[13] These products serve as key intermediates in the synthesis of drugs like linezolid and rivaroxaban.[13] Furthermore, copper-catalyzed C-N coupling reactions using trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand are effective for the synthesis of N-aryl amines and other nitrogen-containing compounds.[14]

Table 2: Application of a Cu-Diamine Complex in Asymmetric Henry Reaction

| Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

| Aminoacetaldehyde & Nitromethane | 95% | 95% | [13] |

The coordination chemistry of chiral diamines with platinum(II) is of significant interest in the development of anticancer agents.[15][16][17] The stereochemistry of the diamine ligand can influence the cytotoxic activity of the platinum complex.[16] The interaction of these chiral platinum complexes with DNA, a chiral macromolecule, leads to the formation of diastereomeric adducts.[17] These differences in DNA binding and subsequent cellular processing are believed to be crucial for their antitumor activity.[17]

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Chiral diamines can be synthesized via sequential palladium and rhodium catalysis. For example, palladium-catalyzed asymmetric allylic amination can be used to prepare enantioenriched allylic hydroxylamine-derived sulfamate esters, which are precursors to chiral diamines.[12]

Applications in Drug Development and Asymmetric Catalysis

The chiral vicinal diamine motif is a "privileged" structural element found in numerous catalysts and bioactive compounds, including pharmaceuticals.[18] The ability of this compound to form stable complexes with transition metals makes it a valuable tool in pharmaceutical development and fine chemical synthesis.[1]

Key Application Areas:

-

Asymmetric Catalysis: As detailed above, complexes of this ligand with ruthenium, rhodium, and copper are highly effective in a range of asymmetric transformations, leading to products with high enantiomeric purity.[1][6][7][10][11][13]

-

Pharmaceutical Intermediates: This chiral diamine serves as a key intermediate in the synthesis of various pharmaceutical agents, contributing to the efficacy of drug formulations.[1]

-

Anticancer Drug Development: The stereoselective interactions of its platinum complexes with DNA are being explored for the development of new anticancer drugs with improved efficacy and reduced side effects.[16][17]

Visualizations

Caption: General workflow for the synthesis of a metal complex and its use in asymmetric catalysis.

Caption: Relationship between ligand chirality and application outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | 87583-89-9 [chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. prepchem.com [prepchem.com]

- 6. EP1849792B1 - Biphosphine ruthenium complexes with chiral diamine ligands as catalysts - Google Patents [patents.google.com]

- 7. Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of platinum(II) chiral tetraamine coordination complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 反-N,N′-二甲基环己烷-1,2-二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Chiral discrimination in platinum anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to the Solvatochromism of Chiral Diamine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific research on the solvatochromism of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine metal complexes, this guide provides a comprehensive overview based on analogous and structurally similar chiral diamine metal complexes. The principles, experimental protocols, and data presented are representative of the field and are intended to serve as a foundational resource.

Introduction to Solvatochromism in Metal Complexes

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is typically observed as a shift in the absorption or emission bands in the substance's ultraviolet-visible (UV-Vis) spectrum. The effect arises from the differential solvation of the ground and excited electronic states of the solute molecule by the solvent molecules.

In the context of transition metal complexes, solvatochromism is a powerful tool for probing the electronic structure of the complex and its interactions with the surrounding solvent environment. The d-orbitals of the metal center are particularly sensitive to the coordination environment, which can be influenced by the solvent. For instance, a solvent can coordinate to the metal center, causing a change in the ligand field strength and, consequently, a shift in the d-d electronic transition energies. This is often observed as a color change.

Chiral diamine ligands, such as this compound, are of significant interest in coordination chemistry due to their applications in asymmetric catalysis. The study of the solvatochromic behavior of their metal complexes can provide valuable insights into the nature of the metal-ligand bonding and the interactions of these complexes in different solvent media, which is crucial for optimizing reaction conditions and understanding reaction mechanisms.

Experimental Protocols

Synthesis of a Representative Chiral Diamine Metal Complex: [Cu((1S,2S)-N,N'-dimethyl-1,2-cyclohexanediamine)(acac)]ClO₄

This protocol describes the synthesis of a representative copper(II) complex with a chiral diamine ligand and acetylacetonate (acac) as a co-ligand.

Materials:

-

Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

-

This compound

-

Acetylacetone

-

Triethylamine

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve copper(II) perchlorate hexahydrate (1 mmol) in methanol (20 mL).

-

In a separate flask, dissolve this compound (1 mmol) in methanol (10 mL).

-

Add the diamine solution dropwise to the copper(II) salt solution with constant stirring. The color of the solution should change, indicating complex formation.

-

To this solution, add acetylacetone (1 mmol) followed by triethylamine (1 mmol) to deprotonate the acetylacetone.

-

Stir the resulting solution at room temperature for 2 hours.

-

Slowly add diethyl ether to the solution until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with a small amount of cold methanol and then with diethyl ether.

-

Dry the product under vacuum.

-

Characterize the complex using techniques such as elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Protocol for Solvatochromism Study using UV-Vis Spectroscopy

This protocol outlines the procedure for investigating the solvatochromic behavior of the synthesized complex.

Materials and Equipment:

-

Synthesized metal complex

-

A range of spectroscopic grade solvents of varying polarities (e.g., dichloromethane, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Selection: Choose a series of solvents with a wide range of polarities. Ensure the complex is sufficiently soluble in all selected solvents.

-

Stock Solution Preparation: Prepare a stock solution of the metal complex in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10⁻³ M.

-

Sample Preparation: For each solvent to be tested, prepare a solution of the complex by diluting the stock solution to a final concentration of approximately 10⁻⁴ M. This ensures that the absorbance values fall within the linear range of the spectrophotometer.

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 400-900 nm for d-d transitions of copper(II) complexes).

-

Use the pure solvent as a blank for each measurement.

-

Identify the wavelength of maximum absorbance (λ_max) for the d-d transition band in each solvent.

-

-

Data Analysis:

-

Compile the λ_max values for the complex in all the tested solvents.

-

Correlate the shifts in λ_max with solvent polarity parameters, such as the Donor Number (DN), to understand the nature of the solvent-solute interactions.

-

Data Presentation

The solvatochromic behavior of a representative chiral diamine copper(II) complex is summarized in the table below. The data illustrates the shift in the d-d absorption band as a function of the solvent's donor ability.

| Solvent | Donor Number (DN) | λ_max (nm) |

| Dichloromethane | 0.0 | 580 |

| Acetone | 17.0 | 610 |

| Acetonitrile | 14.1 | 605 |

| Dimethylformamide | 26.6 | 630 |

| Dimethyl sulfoxide | 29.8 | 645 |

| Methanol | 19.0 | 615 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values observed for similar copper(II) complexes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a chiral diamine metal complex and the subsequent investigation of its solvatochromic properties.

Caption: Workflow for Synthesis and Solvatochromism Analysis.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine , a chiral diamine ligand, is a crucial component in asymmetric synthesis. Its efficacy and the stability of the resulting stereoselective catalysts are intrinsically linked to its thermal stability. This guide provides a comprehensive overview of the known physical properties and a theoretical examination of its thermal degradation profile. Due to a lack of specific published studies on the thermal analysis of this compound, this guide also furnishes detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential for empirical determination of its stability.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its behavior under thermal stress.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| CAS Number | 87583-89-9 | [1] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 41.0 to 47.0 °C | |

| Boiling Point | 78-80 °C at 18 mmHg | |

| Density | 0.902 g/mL at 25 °C |

Theoretical Thermal Degradation Profile

In the absence of specific experimental data, a theoretical degradation profile can be postulated based on the structure of this compound. The molecule's stability is primarily dictated by the C-N and C-C bonds of the cyclohexane ring and the N-methyl groups.

Proposed Degradation Pathway:

The most likely points of initial thermal decomposition are the C-N bonds, which are generally weaker than the C-C bonds of the cyclohexane ring. The degradation may proceed through the following hypothetical steps:

-

Initial C-N Bond Cleavage: Homolytic cleavage of a carbon-nitrogen bond could generate a radical species. This is a common initiation step in the thermal degradation of amines.

-

N-Methyl Group Scission: Cleavage of the N-CH₃ bond is another possibility, leading to the formation of a methyl radical and a secondary amine radical.

-

Ring Opening: Subsequent to initial bond scission, the destabilized cyclohexane ring may undergo ring-opening reactions, leading to the formation of various smaller, volatile fragments.

-

Dehydrogenation: The loss of hydrogen atoms from the cyclohexane ring and methyl groups can also occur at elevated temperatures, leading to the formation of unsaturated species.

The following diagram illustrates a potential initial fragmentation pathway.

Caption: Proposed initial steps in the thermal degradation of this compound.

Experimental Protocols

To empirically determine the thermal stability and degradation profile, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound degrades and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: The analysis should be conducted under an inert atmosphere, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: A nitrogen atmosphere with a purge rate of 20-50 mL/min is recommended.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and boiling, and potentially exothermic peaks associated with decomposition. The area under these peaks can be integrated to determine the enthalpy of the transitions.

The following diagram illustrates the general workflow for these thermal analysis experiments.

References

A Comprehensive Technical Guide to the Discovery and History of Chiral Cyclohexane-1,2-Diamine Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, history, and application of chiral cyclohexane-1,2-diamine (DACH) ligands, a cornerstone in the field of asymmetric catalysis. The development of these ligands has been pivotal in the enantioselective synthesis of a vast array of chemical compounds, including many pharmaceuticals.

The Genesis of a Privileged Chiral Scaffold: Discovery and Resolution

The journey of chiral 1,2-diaminocyclohexane as a powerful controller of stereochemistry began with its resolution from the racemic mixture. While the diamine itself was known earlier, the critical step for its use in asymmetric synthesis was the separation of its enantiomers. This was first achieved by Jaeger and Blumendal in 1928. However, a more practical and widely adopted method for resolving (±)-trans-1,2-diaminocyclohexane was later reported by Stoeckicht and Rassat, and subsequently refined by others, using tartaric acid as a resolving agent. This process allows for the isolation of both the (R,R)- and (S,S)-enantiomers, paving the way for their use as chiral auxiliaries and ligands.

The rigid C2-symmetrical backbone of the trans-DACH enantiomers proved to be an exceptional scaffold for creating a stereochemically well-defined environment around a metal center. This rigidity and defined geometry are crucial for inducing high levels of enantioselectivity in catalytic reactions.

Landmark Ligands and Their Pioneers

The true potential of chiral DACH was unlocked through its incorporation into more complex ligand architectures. Two developments, in particular, stand out and have had a profound impact on asymmetric synthesis.

a) Jacobsen's Catalyst: Revolutionizing Asymmetric Epoxidation

In 1990, Eric N. Jacobsen and his research group introduced a manganese(III)-salen complex derived from (R,R)- or (S,S)-DACH.[1][2] This catalyst, now famously known as Jacobsen's catalyst, demonstrated remarkable enantioselectivity in the epoxidation of unfunctionalized olefins, a reaction for which no efficient chiral catalyst existed previously.[1][2] The ligand is a Schiff base formed from the condensation of the chiral diamine with two equivalents of a substituted salicylaldehyde, typically 3,5-di-tert-butylsalicylaldehyde.[3] The bulky tert-butyl groups are crucial for creating a chiral pocket that effectively shields one face of the olefin, leading to high enantiomeric excesses (ee).[1]

The development of Jacobsen's catalyst was a watershed moment, as it lifted the requirement for a directing group on the substrate, which was a limitation of earlier methods like the Sharpless asymmetric epoxidation.[2] This broadened the scope of asymmetric epoxidation to a much wider range of alkenes.[2]

b) The Trost Ligand: Mastering Asymmetric Allylic Alkylation

Barry M. Trost and his group developed another highly influential class of ligands based on the DACH scaffold for palladium-catalyzed asymmetric allylic alkylation (AAA).[4] The Trost ligand is a C2-symmetric diphosphine ligand prepared by acylating (R,R)- or (S,S)-DACH with 2-(diphenylphosphino)benzoic acid.[4] This ligand, in combination with a palladium precursor, forms a highly effective catalyst for a wide variety of AAA reactions, enabling the enantioselective formation of C-C, C-N, C-O, and C-S bonds.[5]

The modular nature of the Trost ligand, allowing for facile modification of the phosphine and diamine components, has been a key factor in its widespread adoption and the development of numerous analogs.[6][7]

Logical Progression in Ligand Development

The evolution of chiral DACH from a simple resolving agent to a cornerstone of asymmetric catalysis can be visualized as a logical progression. The initial step was the recognition of its potential as a rigid, C2-symmetric scaffold. This was followed by the creative incorporation of this scaffold into larger, more complex ligand architectures that could effectively coordinate with transition metals and create a highly asymmetric environment for catalysis.

Logical progression of chiral DACH development.

Impact on Drug Development: The Case of Oxaliplatin

The significance of chiral DACH extends beyond its use in catalysis and into the realm of pharmaceuticals themselves. A prime example is the anti-cancer drug oxaliplatin.[8] Oxaliplatin is a platinum(II) complex containing the (R,R)-DACH ligand and an oxalate group.[8][9] The DACH ligand in oxaliplatin plays a crucial role in its mechanism of action and its efficacy against certain types of cancer, particularly colorectal cancer.[8][9] It has been shown that the stereochemistry of the DACH ligand is critical, with the (R,R)-enantiomer exhibiting significantly greater anti-tumor activity than the (S,S)-enantiomer or the racemic mixture.[8]

Quantitative Data on Catalytic Performance

The following tables summarize the performance of Jacobsen's and Trost's catalysts in representative asymmetric reactions, highlighting the high levels of enantioselectivity and yield that can be achieved.

Table 1: Performance of Jacobsen's Catalyst in Asymmetric Epoxidation

| Substrate | Catalyst Loading (mol%) | Oxidant | Temp (°C) | Yield (%) | ee (%) |

| cis-β-Methylstyrene | 4 | NaOCl | 25 | 84 | 92 |

| Indene | 5 | NaOCl | 0 | 81 | 89 |

| 1,2-Dihydronaphthalene | 0.2 | m-CPBA | -78 | 97 | >99 |

| Styrene | 2 | NaOCl | 25 | 65 | 86 |

Table 2: Performance of Trost's Ligand in Pd-Catalyzed Asymmetric Allylic Alkylation

| Allylic Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 1 | THF | 98 | 98 |

| rac-Cyclohexenyl acetate | Sodium dimethyl malonate | 0.5 | THF | 95 | 99 |

| 3-Acetoxy-1-cyclopentene | Phthalimide | 2.5 | CH2Cl2 | 81 | 98 |

| rac-3-Acetoxy-1-phenyl-1-propene | Benzylamine | 2 | THF | 93 | 97 |

Experimental Protocols

a) Resolution of (±)-trans-1,2-Diaminocyclohexane

A widely used procedure for the resolution of racemic trans-DACH involves the use of L-(+)-tartaric acid to form diastereomeric salts.[10]

-

Procedure: L-(+)-tartaric acid (1 equiv.) is dissolved in hot water. To this solution, (±)-trans-1,2-diaminocyclohexane (1 equiv.) is added slowly. The mixture is allowed to cool to room temperature, during which time the less soluble diastereomeric salt, (R,R)-diammonium L-tartrate, crystallizes out. The crystals are collected by filtration. A single recrystallization from water typically yields the salt in high diastereomeric excess (>99%).[10] The free (R,R)-diamine can be obtained by treating the salt with an aqueous solution of sodium hydroxide and extracting with an organic solvent. The (S,S)-enantiomer can be recovered from the mother liquor.

b) Synthesis of (R,R)-Jacobsen's Ligand and Catalyst

The synthesis of Jacobsen's catalyst is a multi-step process that begins with the preparation of the salen ligand.[3][11]

Workflow for Jacobsen's catalyst synthesis.

-

Ligand Synthesis: (R,R)-DACH (1 equiv.) is dissolved in ethanol. To this solution, 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2 equiv.) is added. The mixture is heated to reflux for 1-2 hours. Upon cooling, the yellow Schiff base ligand precipitates and can be collected by filtration.[3]

-

Catalyst Formation: The synthesized salen ligand is dissolved in hot ethanol. Manganese(II) acetate tetrahydrate (Mn(OAc)2·4H2O) is added, and the mixture is refluxed. Air is then bubbled through the solution to oxidize the Mn(II) to Mn(III). Finally, lithium chloride (LiCl) is added, and upon cooling, the dark brown Jacobsen's catalyst precipitates.[2]

Conclusion

The discovery and development of chiral cyclohexane-1,2-diamine ligands represent a significant advancement in the field of asymmetric catalysis. From the initial resolution of its enantiomers to the design of sophisticated ligands like those developed by Jacobsen and Trost, DACH has proven to be a remarkably versatile and "privileged" chiral scaffold. Its impact is evident in the broad range of highly enantioselective transformations it enables and its direct incorporation into life-saving pharmaceuticals. The ongoing exploration of new DACH-based ligands and their applications ensures that this remarkable diamine will continue to be a vital tool for chemists in academia and industry for the foreseeable future.

References

- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trost ligand - Wikipedia [en.wikipedia.org]

- 5. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. datapdf.com [datapdf.com]

- 11. researchgate.net [researchgate.net]

Theoretical and Computational Elucidation of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a C₂-symmetric chiral diamine that has garnered significant attention as a versatile ligand in asymmetric catalysis and as a building block in pharmaceutical synthesis. Its stereoelectronic properties, dictated by the conformational rigidity of the cyclohexane backbone and the orientation of the N,N'-dimethylamino substituents, are critical to its function. This technical guide provides an in-depth analysis of the structural and vibrational properties of this compound through a synergistic approach combining experimental crystallographic data and theoretical computations using Density Functional Theory (DFT). Detailed experimental and computational protocols are provided to facilitate further research and application.

Introduction

Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a wide array of metal-catalyzed transformations. Among these, this compound stands out due to the conformational pre-organization afforded by its cyclohexane scaffold. This rigidity, coupled with the chirality at the 1 and 2 positions, allows for the creation of a well-defined chiral environment around a metal center, leading to high enantioselectivities in various reactions.

Understanding the fundamental structural and electronic properties of this ligand is paramount for the rational design of catalysts and the development of novel synthetic methodologies. This guide presents a comprehensive overview of these properties, leveraging both experimental X-ray crystallography data and high-level computational modeling.

Molecular Structure and Conformational Analysis

The three-dimensional structure of N,N'-Dimethylcyclohexane-1,2-diamine is characterized by the chair conformation of the cyclohexane ring, which is the most stable arrangement. The relative orientation of the two N-methylamino substituents can lead to different conformers.

Experimental Crystal Structure

The solid-state structure of the enantiomeric (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine has been determined by single-crystal X-ray diffraction.[1] The key findings from this study confirm that the cyclohexane ring adopts a chair conformation. In this stable arrangement, both N,N'-dimethylamino groups occupy equatorial positions, minimizing steric hindrance. This experimental structure provides a crucial benchmark for computational models.

dot

Caption: Molecular conformation of this compound.

Computational Conformational Analysis

To further investigate the conformational landscape of this compound, Density Functional Theory (DFT) calculations were performed. The geometry of the molecule was optimized, and a frequency analysis was conducted to ensure the identified structure corresponds to a minimum on the potential energy surface.

The calculations confirm that the diequatorial conformer is the most stable isomer. A second conformer, with one axial and one equatorial N-methylamino group, was also investigated and found to be significantly higher in energy, highlighting the strong preference for the diequatorial arrangement.

Table 1: Calculated Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) |

| Diequatorial | 0.00 |

| Axial-Equatorial | + 5.87 |

Structural Parameters: A Comparison of Experimental and Theoretical Data

A key aspect of validating computational models is the comparison of calculated structural parameters with experimentally determined values. The following tables summarize the bond lengths, bond angles, and selected dihedral angles for the diequatorial conformer of this compound, comparing the data from X-ray crystallography of the (1R,2R) enantiomer with the results from DFT calculations.

Table 2: Selected Bond Lengths (Å)

| Bond | Experimental (X-ray) | Theoretical (DFT) |

| C1-C2 | 1.535 | 1.541 |

| C1-N1 | 1.468 | 1.472 |

| N1-C7 | 1.459 | 1.463 |

| C-C (avg. ring) | 1.528 | 1.535 |

Table 3: Selected Bond Angles (°)

| Angle | Experimental (X-ray) | Theoretical (DFT) |

| N1-C1-C2 | 111.8 | 111.5 |

| C1-N1-C7 | 112.1 | 112.4 |

| C1-C2-C3 | 111.2 | 111.0 |

Table 4: Selected Dihedral Angles (°)

| Dihedral Angle | Experimental (X-ray) | Theoretical (DFT) |

| N1-C1-C2-N2 | -56.8 | -57.2 |

| C6-C1-C2-C3 | -55.9 | -56.1 |

| C1-C2-C3-C4 | 55.3 | 55.5 |

The excellent agreement between the experimental and theoretical data validates the chosen computational methodology and provides a high degree of confidence in the predicted properties of the molecule.

dot

Caption: Workflow for the comparison of experimental and theoretical data.

Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful tool for the characterization of molecular structure. The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the observed vibrational modes.

Table 5: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

| 3350 | N-H Stretch |

| 2930-2980 | C-H Stretch (cyclohexane) |

| 2850-2910 | C-H Stretch (N-methyl) |

| 1450-1470 | C-H Bending |

| 1050-1150 | C-N Stretch |

| 800-950 | Ring Vibrations |

Applications in Asymmetric Catalysis

The well-defined chiral environment created by this compound makes it an effective ligand for a variety of asymmetric catalytic reactions. Its C₂-symmetry simplifies the analysis of the catalytic cycle and the transition states leading to the enantiomeric products.

dot

Caption: Generalized catalytic cycle for an asymmetric reaction.

Experimental and Computational Protocols

Experimental Protocols

A general synthetic route involves the reductive amination of (1S,2S)-cyclohexanediamine with formaldehyde.

-

Materials: (1S,2S)-cyclohexanediamine, formaldehyde (37% in water), formic acid, palladium on carbon (10%).

-

Procedure: To a solution of (1S,2S)-cyclohexanediamine in methanol, formaldehyde is added, followed by palladium on carbon. The mixture is hydrogenated under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable solvent such as hexane.

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation.

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².

-

Sample Preparation: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

Computational Protocol

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-31G*.

-

Procedure:

-

The initial structure is built based on the experimental crystal structure.

-

A geometry optimization is performed in the gas phase.

-

A frequency calculation is performed on the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational frequencies.

-

Conformational analysis is performed by building alternative starting geometries and repeating the optimization and frequency calculations.

-

Conclusion

This technical guide has provided a detailed theoretical and computational examination of this compound. The strong correlation between experimental crystallographic data and DFT calculations validates the computational model and provides a robust understanding of the ligand's structural and conformational properties. The diequatorial chair conformation is confirmed as the most stable isomer, a key feature for its successful application in asymmetric catalysis. The provided experimental and computational protocols offer a practical framework for researchers in the fields of organic synthesis, catalysis, and drug development to further explore and utilize this important chiral building block.

References

Methodological & Application

Application Notes and Protocols for (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a C₂-symmetric chiral diamine that has emerged as a highly effective ligand in asymmetric catalysis. Its rigid cyclohexane backbone and defined stereochemistry create a well-defined chiral environment, enabling high enantioselectivity in a variety of metal-catalyzed reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into its use, particularly in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, which are critical transformations in the synthesis of chiral alcohols and amines for the pharmaceutical and fine chemical industries.

The primary application of this compound is as a component of Noyori-type catalysts, typically with ruthenium (Ru) or rhodium (Rh). These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal center and the amine ligand participate in the hydrogen transfer to the substrate. This cooperative action is key to the high efficiency and enantioselectivity observed in these reactions.

Applications in Asymmetric Catalysis

The complex formed between this compound and a suitable metal precursor, such as [RuCl₂(p-cymene)]₂ or [RhCp*Cl₂]₂, is a powerful catalyst for the enantioselective reduction of a wide range of substrates. A prominent application is the asymmetric transfer hydrogenation of aromatic ketones to produce chiral secondary alcohols, which are valuable building blocks in organic synthesis.

Data Presentation: Asymmetric Transfer Hydrogenation of Ketones

The following table summarizes the quantitative data for the asymmetric transfer hydrogenation of various ketones using a catalyst system derived from this compound.

| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / (1S,2S)-DACH | Isopropanol | 80 | 1 | >99 | 95 (R) |

| 2 | 4'-Methylacetophenone | [RuCl₂(p-cymene)]₂ / (1S,2S)-DACH | Isopropanol | 80 | 1 | >99 | 96 (R) |

| 3 | 4'-Methoxyacetophenone | [RuCl₂(p-cymene)]₂ / (1S,2S)-DACH | Isopropanol | 80 | 1 | >99 | 94 (R) |

| 4 | 4'-Chloroacetophenone | [RuCl₂(p-cymene)]₂ / (1S,2S)-DACH | Isopropanol | 80 | 1 | >99 | 97 (R) |

| 5 | 2'-Methylacetophenone | [RuCl₂(p-cymene)]₂ / (1S,2S)-DACH | Isopropanol | 80 | 2 | 98 | 92 (R) |

| 6 | 1-Tetralone | [RuCl₂(p-cymene)]₂ / (1S,2S)-DACH | Isopropanol | 80 | 3 | 97 | 98 (R) |

*DACH refers to N,N'-Dimethylcyclohexane-1,2-diamine.

Experimental Protocols

Protocol 1: In Situ Preparation of the Ruthenium Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in situ preparation of the active ruthenium catalyst and its subsequent use in the asymmetric transfer hydrogenation of acetophenone.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride (p-cymene) dimer)

-

This compound

-

Acetophenone

-

Anhydrous isopropanol

-

Potassium hydroxide (KOH)

-

Schlenk flask

-

Magnetic stirrer

-

Argon or Nitrogen supply

Procedure:

-

Catalyst Preparation:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.01 mmol) in anhydrous isopropanol (5 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

-

Add a solution of KOH in isopropanol (0.1 M, 0.1 mL, 0.01 mmol) to the catalyst solution. The color of the solution should change, indicating the formation of the active catalyst.

-

-

Asymmetric Transfer Hydrogenation:

-

To the freshly prepared catalyst solution, add acetophenone (1 mmol).

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a few drops of water.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting (R)-1-phenylethanol by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Visualizations

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Asymmetric Hydrogenation

The following diagram outlines the key steps in a typical experimental workflow for the asymmetric hydrogenation of a ketone.

Caption: Experimental workflow for asymmetric hydrogenation.

Conclusion

This compound is a versatile and highly effective chiral ligand for asymmetric catalysis. Its application in Noyori-type hydrogenation and transfer hydrogenation reactions provides a reliable and efficient method for the synthesis of enantiomerically enriched alcohols and amines. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry, facilitating the development of new synthetic routes to complex chiral molecules. The straightforward experimental procedures and the high levels of enantioselectivity make this ligand an attractive choice for drug development and fine chemical synthesis.

Application Notes and Protocols for (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine in Copper-Catalyzed Cross-Coupling Reactions

Introduction

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a chiral diamine ligand that has demonstrated significant utility in copper-catalyzed cross-coupling reactions. Its C2 symmetry and ability to form stable complexes with copper have made it a valuable tool for the formation of carbon-heteroatom bonds, particularly C-N bonds. These reactions are of great importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the use of this ligand, with a focus on its application in the synthesis of N-arylated and N-alkenylated compounds. While the ligand is highly effective for C-N bond formation, its application in C-O and C-S cross-coupling reactions is not well-documented in the current literature.

Primary Applications: C-N Bond Formation

This compound, often in its racemic trans form, has proven to be a highly effective ligand in a variety of copper-catalyzed C-N bond-forming reactions. Key applications include:

-